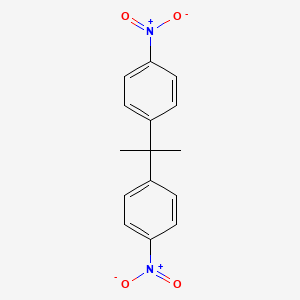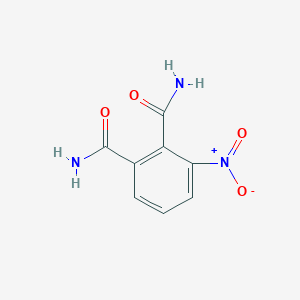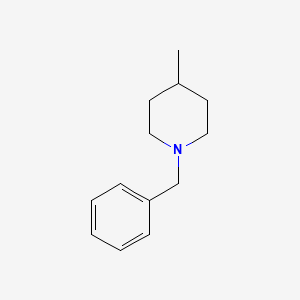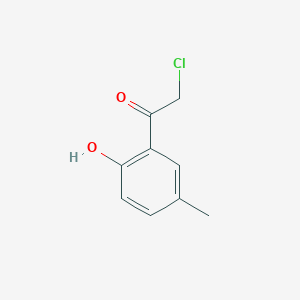
2,2-Bis(4-nitrophenyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,2-Bis(4-nitrophenyl)propane is a derivative of bisphenol A, where nitro groups are introduced into the aromatic rings. This compound serves as an intermediate for various chemical reactions and the synthesis of polymers with specific properties, such as fire retardancy and high thermal stability.
Synthesis Analysis
The synthesis of derivatives of 2,2-Bis(4-nitrophenyl)propane involves multiple steps, including nitration, bromation, and amination. For instance, nitration of bisphenol A with nitric acid yields 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane under controlled temperature and concentration conditions . Further chemical modifications can lead to various functionalized compounds, such as the synthesis of 2,2-bis[4-(3,4-diaminophenoxy)phenyl]propane through nucleophilic aromatic disubstitution followed by reductions . Additionally, Schiff base ligands derived from similar structures have been synthesized and complexed with zinc, demonstrating unique electrochemical behaviors .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as IR, NMR, and MS. For example, the structure of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was confirmed by these techniques after purification . Theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized structures, bond distances, angles, and theoretical thermodynamical parameters .
Chemical Reactions Analysis
The derivatives of 2,2-Bis(4-nitrophenyl)propane participate in various chemical reactions, including polymerization and complexation. The tetraamine derivative was used to synthesize polybenzimidazole through an oxidative heteroaromatization reaction . Schiff base ligands derived from these structures form complexes with zinc, exhibiting different redox behaviors compared to the free ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from these compounds are influenced by the introduction of nitro groups and other substituents. For instance, polyimides obtained from diamine monomers derived from 2,2-Bis(4-nitrophenyl)propane show good solubility, thermal stability, and mechanical properties . The electrochemical properties of the zinc complexes of Schiff base ligands derived from similar structures have been studied using cyclic voltammetry, revealing their potential applications in various fields .
科学的研究の応用
Synthesis Process
2,2-Bis(4-nitrophenyl)propane, an intermediate in the production of fire-retardants, is synthesized through the nitration of 2,2-bis(4-hydroxyphenyl)-propane using nitric acid. The optimal conditions for this reaction involve a 22% concentration of nitric acid, a temperature of 30℃, and a reaction time of 3 hours, resulting in a maximum yield of 87.5% (H. Yun-chu, 2002).
Derivatives and Structural Modifications
- Structural characterization of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane, synthesized from Bisphenol A through nitration and bromation processes, reveals its structure via IR, 1HNMR, 13CNMR, and MS analyses (H. Yun-chu, 2004).
- The synthesis of 2,2'-bis[4-(4-aminophenoxy)phenyl]propane is achieved through a reaction involving alkali metal carbonates or hydroxides, 2,2-bis(4-hydroxyphenyl)propane, and p-chloro nitrobenzene. Various reduction methods are then applied to produce the final compound, and the process is evaluated for its suitability for large-scale production (Liang Tai-shuo, 2010).
Bioremediation and Environmental Applications
- Laccase from Fusarium incarnatum UC-14 shows potential in the bioremediation of Bisphenol A [2,2 bis(4 hydroxyphenyl) propane], an environmental pollutant recognized as an Endocrine Disrupting Chemical. The laccase/reverse micelles system demonstrates significant degradation of Bisphenol A through oxidation and ring-opening steps (Urvish Chhaya & A. Gupte, 2013).
Thermal Decomposition and Stability Analysis
Studies on the thermal decomposition kinetics of 2,2-bis(4-hydroxy-3-nitrophenyl)-propane and its dinitrophenyl derivative provide insights into their thermostability and decomposition mechanisms, which are influenced by the number of nitryl replacements (Xiang Zuo-yong, 2006).
Safety And Hazards
特性
IUPAC Name |
1-nitro-4-[2-(4-nitrophenyl)propan-2-yl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-15(2,11-3-7-13(8-4-11)16(18)19)12-5-9-14(10-6-12)17(20)21/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEPYKMGVKQEGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399070 |
Source


|
| Record name | 2,2-bis(4-nitrophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-nitrophenyl)propane | |
CAS RN |
137107-40-5 |
Source


|
| Record name | 2,2-bis(4-nitrophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)



![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)





![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

